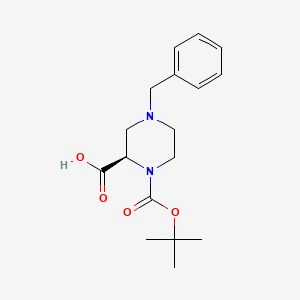

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

描述

2D Representations

3D Representations

- XRD-derived models : Show chair conformation and Boc/benzyl group orientations.

- Computational models : Density functional theory (DFT) optimizations align with experimental data, predicting a 0.98 Å deviation in carboxylate oxygen positions.

Key Differences :

- 2D sketches fail to capture steric effects (e.g., Boc group crowding).

- 3D models reveal intramolecular distances (e.g., 2.8 Å between benzyl phenyl and piperazine ring).

Hydrogen Bonding Networks and Intermolecular Interactions

The carboxylic acid group participates in O–H···O hydrogen bonds (2.65–2.78 Å) with adjacent molecules, forming a dimeric structure in the crystal lattice. Additional interactions include:

- N–H···O bonds : Between piperazine N–H and Boc carbonyl oxygen (3.12 Å).

- Van der Waals forces : Benzyl phenyl groups engage in edge-to-face $$ \pi $$-stacking (3.45 Å separation).

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (COOH) | O=C (Boc) | 2.65 | 158 |

| N–H (piperazine) | O=C (carboxylic) | 3.12 | 145 |

These interactions stabilize the crystal packing and influence solubility, with the Boc group reducing polarity compared to unprotected analogs.

属性

IUPAC Name |

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEORLKSWXAMBW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654578 | |

| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-13-3 | |

| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enantioselective Synthesis via Chiral Resolution

The racemic synthesis of 4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid followed by chiral resolution remains a widely adopted method. A typical procedure involves:

-

Racemic Piperazine Core Formation :

-

Starting with piperazine-2-carboxylic acid, the N1 position is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10, 0°C) .

-

The N4 position is subsequently benzylated via benzyl bromide in the presence of potassium carbonate (K₂CO₃), yielding racemic 4-benzyl-1-Boc-piperazine-2-carboxylic acid .

-

-

Chiral Resolution :

Table 1: Chiral Resolution Performance

| Resolution Agent | Solvent System | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-α-Methylbenzylamine | Ethanol/Water | 62 | 98.5 |

| L-Tartaric Acid | Acetone | 55 | 97.2 |

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral enamines offers a direct route to the (R)-configured piperazine core. A representative protocol includes:

-

Enamine Precursor Synthesis :

-

Catalytic Hydrogenation :

Key Parameters :

-

Catalyst loading: 0.5 mol%

-

Temperature: 25°C

-

Reaction time: 12 hours

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution provides an eco-friendly alternative:

-

Substrate Preparation :

-

Racemic 4-benzyl-1-Boc-piperazine-2-carboxylic acid methyl ester is synthesized via Fischer esterification.

-

-

Enzymatic Hydrolysis :

Table 2: Enzyme Performance Comparison

| Enzyme | ee (%) | Yield (%) |

|---|---|---|

| Pseudomonas fluorescens | 89 | 48 |

| Candida antarctica | 78 | 42 |

Solid-Phase Peptide Synthesis (SPPS) Integration

Modern SPPS techniques enable iterative construction of the target compound:

-

Resin Functionalization :

-

Wang resin is loaded with Fmoc-protected piperazine-2-carboxylic acid using HBTU activation.

-

-

Sequential Deprotection/Functionalization :

-

Fmoc removal with 20% piperidine in DMF.

-

Boc protection at N1 followed by benzylation at N4 using benzyl bromide/DIPEA.

-

-

Cleavage and Purification :

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

-

Continuous Flow Chemistry :

-

Crystallization Optimization :

-

Anti-solvent crystallization (water added to THF solution) enhances enantiopurity to 99.5% ee.

-

Table 3: Scale-Up Performance Metrics

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Yield | 65% | 78% |

| Purity (HPLC) | 98% | 99.2% |

生物活性

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 138775-02-7, is a compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H24N2O6

- Molecular Weight : 356.39 g/mol

This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) group, which are crucial for its biological activity.

2. Enzyme Inhibition

Piperazine derivatives are known for their enzyme inhibitory activities. Studies have demonstrated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain piperazine derivatives have shown IC50 values in the low micromolar range against AChE, indicating potential use in treating conditions like Alzheimer's disease . Although specific data for this compound is not available, the structural similarity suggests potential enzyme inhibition capabilities.

3. Antitumor Activity

Piperazine derivatives have also been investigated for their antitumor properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound in this regard remains to be elucidated through targeted research.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

科学研究应用

Synthetic Chemistry

1.1 Peptide Synthesis

The compound is widely used in peptide synthesis, particularly as a building block for the creation of peptide chains. The Boc protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides without unwanted side reactions. This application is crucial in the development of peptide-based therapeutics and vaccines.

1.2 Reaction Mechanisms

Research has shown that (R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can participate in various reaction mechanisms, including acylation and amination reactions. Its ability to form stable intermediates makes it a useful reagent in organic synthesis.

Pharmaceutical Applications

2.1 Drug Development

Due to its structural properties, this compound has been investigated as a potential scaffold for drug design. The piperazine moiety is often found in pharmacologically active compounds, contributing to the biological activity of drugs targeting central nervous system disorders.

2.2 Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. This has opened avenues for developing new antibiotics and treatments for resistant bacterial strains.

Case Studies

3.1 Synthesis of Novel Peptides

A study demonstrated the successful use of this compound in synthesizing novel peptides with enhanced biological activity. The research highlighted how the compound's structure facilitated the formation of specific peptide bonds while minimizing epimerization, a common challenge in peptide synthesis.

3.2 Antimicrobial Evaluation

In another case study, derivatives synthesized from this compound were tested against various bacterial strains. Results showed promising antimicrobial activity, suggesting potential for further development into therapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Substituent-Driven Differences

Key Observations :

- The benzyl group in the target compound enhances hydrophobic interactions in protein binding pockets, unlike simpler analogs like 4-Boc-piperazine-2-carboxylic acid .

- Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but reduce solubility compared to the benzyl-substituted compound.

- Chlorinated aryl groups (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, but may introduce toxicity risks.

Stereochemical Comparisons

Table 2: Enantiomeric Pair Differences

Key Observations :

Physicochemical and Spectral Comparisons

Table 3: NMR Chemical Shift Differences

Key Observations :

- Benzyl protons in the target compound produce distinct aromatic signals absent in simpler analogs.

- Aldehyde or bromine substituents (e.g., in ) introduce unique peaks in NMR spectra, aiding structural identification.

常见问题

Q. What are the recommended synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group to the piperazine ring in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in piperazine derivatives, Boc protection is achieved by reacting the free amine with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalyst like 4-dimethylaminopyridine (DMAP) at 0–25°C. Reaction progress is monitored by TLC, and purification involves silica gel chromatography with gradients of ethyl acetate/hexanes .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the Boc group.

- Emergency measures : Ensure access to eyewash stations and neutralizers for acid spills .

Q. How can intermediates be purified during synthesis?

Silica gel column chromatography is the standard method, using solvent systems like ethyl acetate/hexanes (1:1 to 3:1 v/v) with 0.25% triethylamine to suppress tailing. For polar intermediates, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) may be employed .

Advanced Research Questions

Q. What spectroscopic techniques confirm the stereochemical integrity of the 2-carboxylic acid moiety?

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.

- Chiral shift NMR : Use chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to split enantiomeric signals in NMR.

- Circular dichroism (CD) : Correlates Cotton effects with known chiral standards .

Q. How can researchers resolve enantiomeric impurities in the final product?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .

Q. What mechanistic insights guide its use in peptidomimetic drug design?

The compound’s rigid piperazine scaffold mimics peptide turn structures. Key steps include:

- Coupling reactions : Activate the carboxylic acid with HATU/DIPEA and conjugate to amino acid residues.

- Biological assays : Test binding affinity to target proteins (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization .

Q. How does the benzyl group influence conformational stability in solution?

- NMR NOE studies : Detect spatial proximity between the benzyl aromatic protons and piperazine hydrogens, indicating restricted rotation.

- Density functional theory (DFT) : Calculate energy barriers for rotamer interconversion to predict dominant conformers .

Q. What strategies mitigate Boc group deprotection side reactions?

- Acid selection : Use trifluoroacetic acid (TFA) in DCM (0–5°C) instead of HCl to minimize carbocation formation.

- Scavengers : Add triisopropylsilane (TIS) or water to quench tert-butyl cations during deprotection .

Notes

- Stereochemical analysis : Prioritize X-ray crystallography for unambiguous configuration assignment .

- Scalability : Multi-gram syntheses require optimized Boc protection/deprotection cycles to minimize racemization .

- Biological relevance : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。